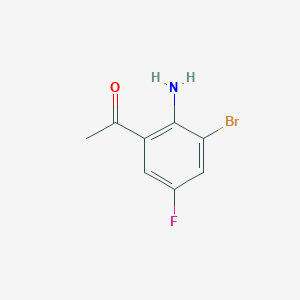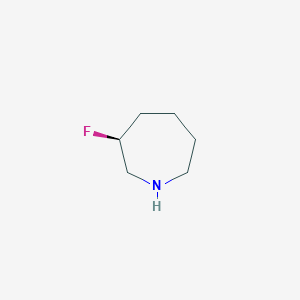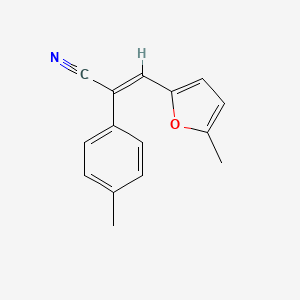
9-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid is a heterocyclic compound with a molecular formula of C14H15NO2. It belongs to the carbazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones under acidic conditions to form the indole ring system . For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions yields the desired carbazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products formed from these reactions include hydroxylated, carbonylated, and substituted carbazole derivatives .
Scientific Research Applications
9-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid
- 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic acid
Comparison: Compared to its analogs, 9-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid exhibits unique properties due to the presence of the methyl group at the 9th position.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
9-methyl-5,6,7,8-tetrahydrocarbazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h6-8H,2-5H2,1H3,(H,16,17) |
InChI Key |
AQDCZHKRXKSOES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205649.png)
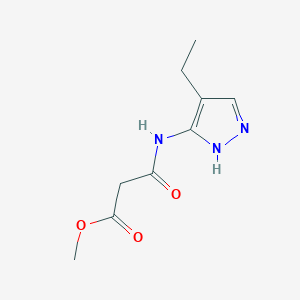
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine](/img/structure/B15205651.png)
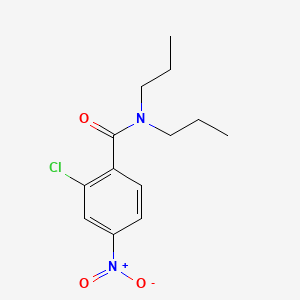
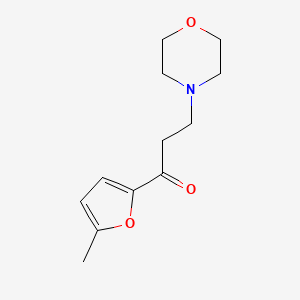
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B15205659.png)
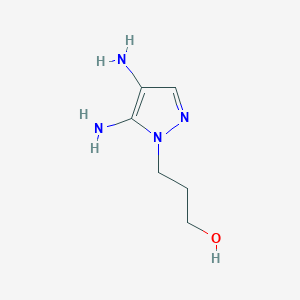

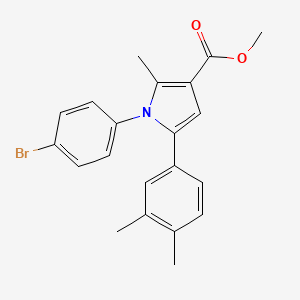
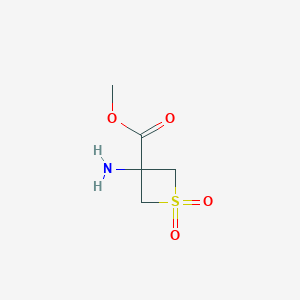
![5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15205724.png)
